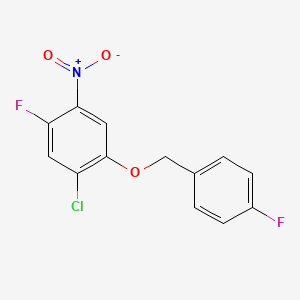

1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene

CAS No.: 439095-66-6

Cat. No.: VC3837731

Molecular Formula: C13H8ClF2NO3

Molecular Weight: 299.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 439095-66-6 |

|---|---|

| Molecular Formula | C13H8ClF2NO3 |

| Molecular Weight | 299.65 g/mol |

| IUPAC Name | 1-chloro-5-fluoro-2-[(4-fluorophenyl)methoxy]-4-nitrobenzene |

| Standard InChI | InChI=1S/C13H8ClF2NO3/c14-10-5-11(16)12(17(18)19)6-13(10)20-7-8-1-3-9(15)4-2-8/h1-6H,7H2 |

| Standard InChI Key | SFPVMXVZFBGMGH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1COC2=C(C=C(C(=C2)[N+](=O)[O-])F)Cl)F |

| Canonical SMILES | C1=CC(=CC=C1COC2=C(C=C(C(=C2)[N+](=O)[O-])F)Cl)F |

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name reflects its substitution pattern on the benzene ring:

-

Position 1: Chlorine substituent.

-

Position 2: 4-Fluorobenzyloxy group (–O–CH₂C₆H₄–F).

-

Position 4: Nitro group (–NO₂).

-

Position 5: Fluorine substituent.

The molecular formula is C₁₃H₈ClF₂NO₃, with a molecular weight of 315.66 g/mol. Key structural features include:

-

Electron-withdrawing groups (Cl, NO₂, F) that direct electrophilic substitution reactions to specific ring positions .

-

The 4-fluorobenzyloxy group introduces steric bulk and modulates electronic effects, potentially enhancing binding interactions in pharmaceutical contexts .

Synthetic Pathways and Reaction Optimization

Core Benzene Ring Functionalization

The synthesis likely begins with a pre-functionalized nitrobenzene derivative. For example, 1-chloro-5-fluoro-4-nitrobenzene could serve as a precursor, with subsequent etherification at position 2. A representative pathway involves:

-

Nitration and Halogenation:

-

Etherification via Nucleophilic Substitution:

Purification and Characterization

-

Chromatography: Flash column chromatography (hexane/ethyl acetate) isolates the product .

-

Spectroscopic Data:

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | 120–125°C (estimated) |

| Solubility | Soluble in DCM, DMF; insoluble in H₂O |

| LogP | ~3.2 (calculated) |

| Stability | Stable under inert atmosphere |

The nitro group contributes to high density (~1.5 g/cm³) and thermal stability, while the fluorobenzyloxy group enhances lipophilicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume